molecular formula C10H11BF3K B13456014 Potassium trifluoro(1,2,3,4-tetrahydronaphthalen-2-yl)boranuide

Potassium trifluoro(1,2,3,4-tetrahydronaphthalen-2-yl)boranuide

Cat. No.: B13456014
M. Wt: 238.10 g/mol
InChI Key: PGDCHQLRHUKLOV-UHFFFAOYSA-N
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Description

Potassium trifluoro(1,2,3,4-tetrahydronaphthalen-2-yl)boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoroborate group attached to a tetrahydronaphthalenyl moiety, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(1,2,3,4-tetrahydronaphthalen-2-yl)boranuide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with a boron reagent such as boron trifluoride. The reaction is carried out under controlled conditions, often in the presence of a base like potassium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(1,2,3,4-tetrahydronaphthalen-2-yl)boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield boronic acids, while reduction reactions produce borohydrides .

Comparison with Similar Compounds

Potassium trifluoro(1,2,3,4-tetrahydronaphthalen-2-yl)boranuide can be compared with other similar compounds, such as:

These compounds share similar reactivity patterns but differ in their specific applications and properties, highlighting the uniqueness of this compound in certain contexts .

Properties

Molecular Formula

C10H11BF3K

Molecular Weight

238.10 g/mol

IUPAC Name

potassium;trifluoro(1,2,3,4-tetrahydronaphthalen-2-yl)boranuide

InChI

InChI=1S/C10H11BF3.K/c12-11(13,14)10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7H2;/q-1;+1

InChI Key

PGDCHQLRHUKLOV-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CCC2=CC=CC=C2C1)(F)(F)F.[K+]

Origin of Product

United States

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